Scaffold Classification: Pyrimidine-Sulfonamide-Piperidine as a Privileged Pan-PIM Kinase Pharmacophore
The target compound belongs to a scaffold class for which multiple members have been characterized as low-nanomolar pan-PIM inhibitors. In BindingDB, structurally related compounds from the same patent family (US9434725) demonstrate Ki values against recombinant human PIM-1, PIM-2, and PIM-3 in the range of 0.011–0.286 nM [1]. The pyrimidin-2-yloxy-piperidine-sulfonyl-phenoxy framework is the conserved pharmacophoric core responsible for this activity, confirmed by X-ray co-crystal structures of analogous inhibitors bound to the PIM-1 ATP-binding pocket [2]. The terminal acetamide group differentiates the target compound from analogs bearing methyl carbamate (CAS 2034273-39-5) or benzonitrile termini, which may modulate solubility and hydrogen-bonding capacity without disrupting the core binding motif.
| Evidence Dimension | PIM-1/PIM-2/PIM-3 kinase binding affinity (representative class members) |
|---|---|
| Target Compound Data | No direct Ki/IC50 data publicly available for CAS 2034325-99-8 at time of analysis. |
| Comparator Or Baseline | Class-representative compound (US9434725, Compound 201, BDBM248970): PIM-3 Ki = 0.0200 nM; PIM-1 Ki = 0.0680 nM; PIM-2 Ki = 0.286 nM [1]. |
| Quantified Difference | Not calculable for target compound. Class potency range spans 0.011–0.286 nM across PIM isoforms. Terminal group variation is known to shift isoform selectivity profiles within this range [3]. |
| Conditions | Recombinant human PIM-1, -2, -3 fusion proteins expressed in bacteria; IMAC purification; Ki determined at pH 7.2, 25°C [1]. |
Why This Matters
Procurement of this exact compound, rather than a scaffold-similar analog, ensures the terminal acetamide functionality is preserved—a feature that may uniquely influence solubility, metabolic stability, and downstream in vivo performance in ways that are not predictable from core-scaffold SAR alone.
- [1] BindingDB. BDBM248970 (US9434725, Compound 201). Ki data: PIM-3 = 0.0200 nM, PIM-1 = 0.0680 nM, PIM-2 = 0.286 nM. Assay: Recombinant human PIM kinases, pH 7.2, 25°C. Accessed April 2026. View Source
- [2] Ishchenko, A., et al. PIM1 kinase in complex with Compound 1s. PDB ID: 4XHK. Deposited 2015. Structure-based design of low-nanomolar PIM kinase inhibitors. View Source
- [3] Xue, Y., et al. Pyrimidine derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. US Patent 9,453,003 B2. Issued 2016. Describes SAR across terminal substituent variations. View Source
